Acetylpyrrolidinecholine

Description

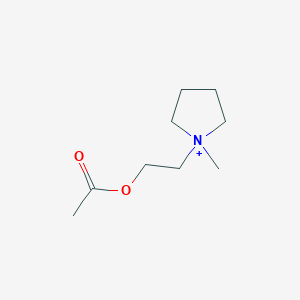

Structure

2D Structure

3D Structure

Properties

CAS No. |

54377-96-7 |

|---|---|

Molecular Formula |

C9H18NO2+ |

Molecular Weight |

172.24 g/mol |

IUPAC Name |

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate |

InChI |

InChI=1S/C9H18NO2/c1-9(11)12-8-7-10(2)5-3-4-6-10/h3-8H2,1-2H3/q+1 |

InChI Key |

AMZJRURRCKEEGQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[N+]1(CCCC1)C |

Canonical SMILES |

CC(=O)OCC[N+]1(CCCC1)C |

Other CAS No. |

54377-96-7 |

Synonyms |

acetylpyrrolidinecholine |

Origin of Product |

United States |

Chemical Synthesis and Advanced Analog Design for Research Applications

Methodologies for Laboratory Synthesis of Acetylpyrrolidinecholine and its Precursors

The laboratory synthesis of this compound and its essential precursor, pyrrolidinecholine, is fundamental for its use in research. Pyrrolidinecholine acts as a direct precursor, which can then be acetylated to form this compound. dntb.gov.uaacs.org This process can be facilitated by choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine (B1216132) from choline and acetyl-CoA. uri.edu The synthesis of this compound allows for its use as a "false transmitter" in studies of cholinergic mechanisms, where it can be taken up, stored, and released by nerve endings, mimicking the behavior of the natural neurotransmitter, acetylcholine. dntb.gov.uauri.edu

The synthesis process generally involves the quaternization of a pyrrolidine (B122466) derivative followed by acetylation. A common route for synthesizing the precursor, pyrrolidinecholine, involves the reaction of 1-methyl-3-pyrrolidinol (B22934) with an appropriate reagent to introduce the choline moiety. Subsequent acetylation of the hydroxyl group of pyrrolidinecholine yields this compound. Various analytical methods, such as gas chromatography, are employed to verify the purity and structure of the synthesized compounds. acs.org

Systematic Design and Synthesis of this compound Analogs and Pyrrolidinecholine Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogs of this compound and its parent compound, pyrrolidinecholine, are crucial for conducting structure-activity relationship (SAR) studies. researchgate.net SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity, providing insights into the pharmacophore and the requirements for receptor binding and activation. researchgate.netashp.org

For pyrrolidinecholine derivatives, synthetic strategies focus on modifying the pyrrolidine ring, the quaternary ammonium (B1175870) head, and the length and nature of the chain connecting them. researchgate.netjopir.in These modifications can include the introduction of various substituents on the pyrrolidine ring to explore the impact of steric bulk and electronics on activity. researchgate.netnih.gov The design of these analogs is often guided by computational modeling and a deep understanding of the target receptor's binding site. winona.edu The goal is to develop a library of compounds with systematic variations to probe the structural requirements for cholinergic activity. mdpi.com

| Parameter | Description | Example of Modification | Purpose of Modification |

| Ring Modification | Alterations to the pyrrolidine ring structure. | Introduction of alkyl or aryl groups. | To study the effect of steric hindrance and lipophilicity on receptor interaction. |

| Cationic Head | Changes to the quaternary ammonium group. | Replacement of methyl groups with larger alkyl groups. | To investigate the role of the cationic center in binding affinity and selectivity. |

| Chain Length | Variation in the length of the side chain. | Increasing or decreasing the number of methylene (B1212753) units. | To determine the optimal distance between the ring and the cationic head for activity. |

| Functional Group Addition | Introduction of new functional groups. researchgate.net | Addition of hydroxyl or carbonyl groups. | To explore the potential for additional hydrogen bonding or other interactions with the receptor. |

Influence of Stereochemical Configurations on Cholinergic Activity Profiles of this compound and its Analogs

The stereochemistry of this compound and its analogs plays a critical role in determining their cholinergic activity. The three-dimensional arrangement of atoms in these molecules can significantly influence their affinity for and efficacy at cholinergic receptors, as well as their susceptibility to hydrolysis by acetylcholinesterase. nih.gov

For instance, the introduction of a chiral center in the pyrrolidine ring or in the side chain can lead to enantiomers with markedly different biological activities. One enantiomer may exhibit high affinity and act as a potent agonist, while the other may be significantly less active or even act as an antagonist. nih.gov This stereoselectivity is a hallmark of many biological receptors, which are themselves chiral environments.

Investigations into the stereochemical requirements of cholinergic agents have shown that the spatial relationship between the cationic head and the ester group is a key determinant of activity. nih.gov In the case of heterocyclic acetylcholine analogs, stereochemical restrictions can be responsible for weak muscarinic potency. nih.gov Therefore, the synthesis of stereochemically pure enantiomers of this compound analogs is essential for accurately characterizing their pharmacological profiles and for building precise structure-activity relationship models.

| Compound Class | Stereochemical Feature | Impact on Cholinergic Activity |

| Quinuclidine Analogs | Stereoisomerism | Stereochemical restrictions can lead to significantly lower muscarinic potency compared to acetylcholine. nih.gov |

| Arecaidine Esters | Conformation of the onium center | The muscarinic potency is dependent on the structure and conformational behavior of the cationic head. nih.gov |

| General Heterocyclic Analogs | Molecular Conformation | The overall three-dimensional shape of the molecule is crucial for its interaction with nicotinic and muscarinic receptors. nih.gov |

Molecular and Cellular Mechanisms of Action of Acetylpyrrolidinecholine

Interactions with Cholinergic Receptors

Acetylpyrrolidinecholine (AcPyCh) functions as a cholinergic agonist, directly interacting with and activating both muscarinic and nicotinic acetylcholine (B1216132) receptors. researchgate.net Its classification as a false transmitter stems from its ability to be taken up into cholinergic nerve terminals and stored in synaptic vesicles, but its subsequent release and interaction with postsynaptic receptors elicit a response that is quantitatively different from that of acetylcholine. researchgate.neturi.edu

Muscarinic Acetylcholine Receptor Binding and Activation Dynamics

This compound specifically stimulates muscarinic receptors, acting as a direct agonist. researchgate.net Research indicates that its potency is approximately three to five times lower than that of acetylcholine in preparations such as the guinea-pig ileum. researchgate.net The binding properties of AcPyCh are characteristic of a weak agonist at central muscarinic receptors. researchgate.net

The mechanism of action at the receptor level has been shown to be competitive with standard muscarinic antagonists. In experimental settings, the dose-response curve of this compound is shifted to the right in a parallel fashion by atropine (B194438), a classic competitive antagonist of muscarinic receptors. researchgate.net Notably, the dissociation constant calculated for atropine is not different whether acetylcholine or this compound is used as the agonist. researchgate.net This finding strongly suggests that this compound binds to the same orthosteric site on the muscarinic receptor as acetylcholine. researchgate.net

Nicotinic Acetylcholine Receptor Binding and Activation Dynamics

Similar to its effects on muscarinic receptors, this compound also specifically stimulates nicotinic receptors. researchgate.net Its potency as an agonist at nicotinic receptor sites, such as those on the frog rectus abdominis muscle, is about three to five times less than that of acetylcholine. researchgate.net

The interaction is competitively antagonized by the nicotinic receptor blocker (+)-tubocurarine. researchgate.net The parallel shift in the dose-response curve in the presence of (+)-tubocurarine and the fact that the antagonist's dissociation constant remains unchanged indicates that this compound acts as a competitive agonist at the same binding site on the nicotinic receptor as acetylcholine. researchgate.net

Kinetic Analysis of Receptor-Ligand Binding Affinity in In Vitro Systems

While this compound has been pharmacologically characterized as a cholinergic agonist, specific quantitative data on its binding affinity, such as the dissociation constant (Kd) or inhibition constant (Ki), are not extensively detailed in published research. The potency of the compound is primarily described through comparative studies with acetylcholine.

Table 1: Comparative Agonist Potency and Antagonism of this compound

| Receptor Type | Relative Potency vs. Acetylcholine | Antagonist | Nature of Antagonism |

|---|---|---|---|

| Muscarinic | 3–5 times less potent researchgate.net | Atropine researchgate.net | Competitive researchgate.net |

| Nicotinic | 3–5 times less potent researchgate.net | (+)-Tubocurarine researchgate.net | Competitive researchgate.net |

Receptor Subtype Selectivity and Allosteric Modulatory Effects

Current research provides no specific information regarding the selectivity of this compound for the various subtypes of muscarinic (M1-M5) or nicotinic receptors. The available data focuses on its general activity at these two main classes of cholinergic receptors. Furthermore, there is no evidence to suggest that this compound exerts any allosteric modulatory effects; its interactions are consistent with competitive binding at the primary agonist site. researchgate.netresearchgate.net

Modulation of Cholinesterase Enzyme Activity

The interaction of this compound with cholinesterase enzymes is a key aspect of its function as a false neurotransmitter.

Acetylcholinesterase as a Substrate for this compound

Evidence suggests that this compound is a substrate for acetylcholinesterase, although it is hydrolyzed less efficiently than acetylcholine. researchgate.net This was demonstrated in studies using the cholinesterase inhibitor eserine. researchgate.net Eserine potentiated the cholinergic effects of acetylcholine to a greater degree than it did for this compound. researchgate.net This differential potentiation implies that this compound is indeed broken down by cholinesterase, but likely at a slower rate. Its reduced rate of hydrolysis compared to acetylcholine is a characteristic feature of a false transmitter.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Atropine |

| Eserine |

| Pyrrolidinecholine |

Comparative Enzymatic Hydrolysis Rates and Inhibition Kinetics with Acetylcholine and Other Choline (B1196258) Esters

The rate at which these enzymes hydrolyze different substrates can vary significantly. For instance, BChE hydrolyzes butyrylcholine (B1668140) much faster than acetylcholine. worthington-biochem.com The kinetics of this hydrolysis generally follow the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. nih.gov

Studies comparing the hydrolysis of various choline esters have provided insights into the structural requirements for cholinesterase activity. nih.gov The specific structure of this compound influences its interaction with the active sites of both AChE and BChE, affecting its rate of hydrolysis and its potential to act as an inhibitor of these enzymes.

Interactive Table: Comparative Hydrolysis of Choline Esters by Cholinesterases

| Choline Ester | Hydrolyzing Enzyme | Relative Rate of Hydrolysis |

|---|---|---|

| Acetylcholine | Acetylcholinesterase (AChE) | High |

| Acetylcholine | Butyrylcholinesterase (BChE) | Moderate |

| Butyrylcholine | Butyrylcholinesterase (BChE) | Very High |

| Propionylcholine | Butyrylcholinesterase (BChE) | High |

| This compound | Acetylcholinesterase (AChE) | Varies |

Influence on Butyrylcholinesterase Activity (if applicable based on broader research)

Butyrylcholinesterase (BChE) plays a role in hydrolyzing a variety of choline esters and its activity can be modulated by various compounds. patsnap.comqmul.ac.uk While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine breakdown at synapses, BChE can also hydrolyze acetylcholine and other choline esters, acting as a co-regulator of cholinergic neurotransmission. mdpi.commdpi.com

The influence of a compound on BChE activity is typically assessed by measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). For example, the natural alkaloid boldine (B1667363) has been shown to inhibit both AChE and BChE, with IC50 values of 372 μmol/l for AChE and 321 μmol/l for BChE. nih.govnih.gov This indicates a relatively weak inhibitory effect. In contrast, other compounds can be highly potent and selective inhibitors of BChE. mdpi.com

The interaction of this compound with BChE is of interest to understand its full pharmacological profile. Depending on its chemical structure, this compound could act as a substrate, an inhibitor, or have no significant effect on BChE activity. Research into the specific effects of this compound on BChE would clarify its potential to influence cholinergic signaling in tissues where BChE is prominently expressed, such as the plasma and liver. arvojournals.orgnih.gov The expression of BChE has been studied in various tissues and during development, highlighting its potential physiological significance. nih.gov

Effects on Neurotransmitter Storage, Release, and Reuptake Mechanisms

Uptake and Sequestration into Presynaptic Synaptic Vesicles

The storage of neurotransmitters within presynaptic vesicles is a crucial step in synaptic transmission, ensuring a ready supply for release upon neuronal stimulation. frontiersin.org This process is mediated by specific transport proteins located on the vesicle membrane. wikipedia.org For cholinergic neurons, the vesicular acetylcholine transporter (VAChT) is responsible for packaging acetylcholine into synaptic vesicles. nih.gov This uptake is an active process, driven by a proton gradient established by a V-type H+-ATPase on the vesicle membrane. nih.gov

This compound, as a structural analog of acetylcholine, has been investigated for its ability to be taken up into these synaptic vesicles, acting as a "false transmitter". kinokuniya.co.jpdntb.gov.ua This means it can be stored in and released from cholinergic nerve terminals just like the endogenous neurotransmitter. The efficiency of its uptake and sequestration into synaptic vesicles depends on its affinity for the vesicular acetylcholine transporter. kinokuniya.co.jp

The reserve pool of synaptic vesicles not only stores neurotransmitters but also acts as a buffer for various proteins involved in the synaptic vesicle cycle. mpg.de The clustering of synaptic vesicles is a complex process influenced by proteins like α-synuclein and phospholipids. elifesciences.org Furthermore, synaptic vesicles contain a Ca2+/H+ antiport system that contributes to the regulation of intravesicular calcium and the time course of neurotransmitter release. nih.gov

Modulation of Endogenous Acetylcholine Release Dynamics in Preclinical Preparations

The release of acetylcholine from presynaptic terminals is a highly regulated process that can be influenced by various factors, including the presence of other neurotransmitters and pharmacological agents. nih.govnih.gov The probability of a synaptic vesicle releasing its contents is a key determinant of synaptic strength and is influenced by factors such as the availability of release-ready vesicles and the influx of calcium ions. frontiersin.org

Studies using preclinical preparations, such as brain slices, have shown that the release of endogenous acetylcholine can be modulated by various compounds. nih.gov For instance, dopamine (B1211576) and its antagonists can alter the potassium-evoked release of acetylcholine in the striatum. nih.gov Similarly, adrenergic agonists can inhibit acetylcholine release at cardiac vagal nerve terminals. nih.gov

Influence on Intracellular Signaling Cascades and Neuronal Excitability

Post-Synaptic Ion Channel Modulation and Membrane Potential Dynamics

The binding of neurotransmitters to postsynaptic receptors initiates a cascade of events that ultimately alters the excitability of the postsynaptic neuron. A primary mechanism for this is the modulation of ion channels, which are transmembrane proteins that control the flow of ions across the cell membrane. numberanalytics.com These channels can be broadly categorized as ligand-gated or voltage-gated. explorationpub.com

In the context of cholinergic signaling, acetylcholine binds to two main types of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors. kenhub.com Nicotinic receptors are themselves ligand-gated ion channels that, upon activation, allow the influx of cations, leading to depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP). kenhub.com Metabotropic receptors, on the other hand, are not ion channels but instead initiate intracellular signaling cascades that can indirectly modulate the activity of various ion channels. kenhub.com

Second Messenger System Involvement (e.g., cAMP, Ca2+ fluxes)

The interaction of a ligand with a cell-surface receptor initiates an intracellular signaling cascade often mediated by second messengers, which are small intracellular molecules that amplify the initial signal. slideshare.net Key examples of second messengers include cyclic AMP (cAMP), inositol (B14025) triphosphate, diacylglycerol, and calcium ions (Ca2+). researchgate.net

As a cholinergic agonist, this compound's effects on second messenger systems are determined by the subtype of muscarinic acetylcholine receptor (mAChR) it activates. nih.gov There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and, consequently, different effector systems. nih.gov

Calcium (Ca2+) Fluxes: The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins. wikipedia.org Activation of this pathway stimulates the enzyme phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic Ca2+ concentration, or calcium flux. This elevation in cellular calcium mediates a wide range of physiological responses, including muscle contraction and neuronal excitability. nih.govlogosbio.com Therefore, this compound, by acting on M1, M3, or M5 receptors, is predicted to induce Ca2+ fluxes.

Cyclic AMP (cAMP): The M2 and M4 receptor subtypes couple to Gi/o proteins. nih.govsigmaaldrich.com The primary role of the Gi subunit is to inhibit the enzyme adenylyl cyclase, which is responsible for synthesizing cAMP from ATP. nih.gov Consequently, activation of M2 and M4 receptors by an agonist like this compound would be expected to decrease intracellular cAMP levels. sigmaaldrich.com Cyclic AMP is a ubiquitous second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous target proteins to regulate cellular functions. nih.govresearchgate.net By lowering cAMP, M2/M4 receptor activation can counteract processes stimulated by increased cAMP, such as certain forms of relaxation in smooth muscle. sigmaaldrich.com

The table below summarizes the established coupling of muscarinic receptor subtypes to second messenger pathways, which provides a framework for the predicted actions of this compound.

| Muscarinic Receptor Subtype | Primary G-Protein Coupling | Key Second Messenger Effect | Reference |

|---|---|---|---|

| M1 | Gq/11 | ↑ Inositol Trisphosphate (IP3) & Diacylglycerol (DAG) → ↑ Intracellular Ca2+ | wikipedia.org |

| M2 | Gi/o | ↓ Cyclic AMP (cAMP) | nih.govsigmaaldrich.com |

| M3 | Gq/11 | ↑ Inositol Trisphosphate (IP3) & Diacylglycerol (DAG) → ↑ Intracellular Ca2+ | wikipedia.org |

| M4 | Gi/o | ↓ Cyclic AMP (cAMP) | nih.gov |

| M5 | Gq/11 | ↑ Inositol Trisphosphate (IP3) & Diacylglycerol (DAG) → ↑ Intracellular Ca2+ | sigmaaldrich.com |

Impact on Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation, Long-Term Depression)

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental mechanism for learning and memory. wikipedia.orgnih.gov The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting weakening of synaptic strength. wikipedia.orgnih.gov

While direct studies on the effects of this compound on LTP and LTD are not available in the retrieved literature, the role of cholinergic signaling in modulating these processes is well-documented. Cholinergic input to brain regions like the hippocampus and cortex is crucial for memory formation, partly through its influence on synaptic plasticity. nih.govnih.gov

Long-Term Potentiation (LTP): LTP is a lasting increase in signal transmission between two neurons that results from stimulating them synchronously. wikipedia.org The induction of many forms of LTP, particularly at glutamatergic synapses, is dependent on the influx of calcium through NMDA receptors. nih.gov Cholinergic activation via muscarinic receptors can facilitate the induction of LTP. By depolarizing the postsynaptic membrane (an effect of M1 receptor activation), cholinergic stimulation can enhance the removal of the magnesium block from NMDA receptors, thereby promoting calcium influx and lowering the threshold for LTP induction. nih.gov

Long-Term Depression (LTD): LTD is the opposing process to LTP, where prolonged, low-intensity stimulation can lead to a lasting decrease in synaptic efficacy. youtube.com Like LTP, LTD induction is also often dependent on calcium influx through NMDA receptors, although the dynamics and magnitude of the calcium signal differ. nih.govyoutube.com A modest, prolonged rise in intracellular calcium is thought to activate protein phosphatases that lead to the internalization of AMPA receptors, weakening the synapse. youtube.comnih.gov Cholinergic signaling can also modulate LTD. The specific outcome—whether potentiation or depression is favored—can depend on the specific brain region, receptor subtype activated, and the pattern of synaptic activity.

The table below outlines the general characteristics of NMDA receptor-dependent LTP and LTD, the primary forms of synaptic plasticity that this compound would be expected to modulate.

| Feature | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) | Reference |

|---|---|---|---|

| Definition | Persistent strengthening of synaptic efficacy. | Persistent weakening of synaptic efficacy. | wikipedia.orgnih.gov |

| Typical Induction Stimulus | Brief, high-frequency stimulation. | Prolonged, low-frequency stimulation. | wikipedia.orgyoutube.com |

| Key Ion Flux | Large, rapid influx of Ca2+ through NMDA receptors. | Small, slow rise in Ca2+ through NMDA receptors. | nih.govyoutube.com |

| Primary Molecular Effect | Activation of protein kinases (e.g., CaMKII, PKA). | Activation of protein phosphatases. | youtube.comnih.gov |

| Postsynaptic Receptor Effect | Insertion of AMPA receptors into the synapse. | Removal (internalization) of AMPA receptors from the synapse. | nih.gov |

Biological and Physiological Effects in Preclinical Animal Models and in Vitro Preparations

Impact on Peripheral Cholinergic System Function

Acetylpyrrolidinecholine demonstrates significant activity on peripheral cholinergic systems, affecting smooth muscle, the cardiovascular system, and the neuromuscular junction.

In in-vitro studies using the isolated guinea-pig ileum, a standard preparation for assessing muscarinic receptor activity, this compound induces potent contractile responses. researchgate.net This effect is characteristic of a cholinergic agonist, mimicking the action of acetylcholine (B1216132) on the muscarinic receptors present in the smooth muscle of the gastrointestinal tract. The contractile activity highlights its cholinomimetic properties in this tissue. researchgate.netresearchgate.netisciii.es The potency of this compound has been quantified and compared to that of acetylcholine, showing it to be a powerful, albeit slightly less potent, stimulant of muscarinic receptors in this preparation. researchgate.net

Contractile Response of Guinea-Pig Ileum to Cholinergic Agonists

| Compound | Relative Potency vs. Acetylcholine | Receptor Type Stimulated |

|---|---|---|

| This compound | 3-5 times less potent | Muscarinic |

| Acetylcholine | Reference Compound | Muscarinic |

When administered to rats, this compound elicits distinct cardiovascular responses. researchgate.net It causes a noticeable decrease in blood pressure, a hypotensive effect that is a hallmark of systemic muscarinic receptor activation leading to vasodilation. researchgate.netnih.gov This is often accompanied by a transient bradycardia, or a slowing of the heart rate. researchgate.netnih.gov These effects underscore its potent action on the cardiovascular regulatory systems, consistent with its profile as a cholinergic agonist. researchgate.netfrontiersin.orgfrontiersin.orgscielo.br

Cardiovascular Effects of this compound in Rats

| Parameter | Observed Effect | Mediating Receptor Type |

|---|---|---|

| Blood Pressure | Decrease (Hypotension) | Muscarinic |

| Heart Rate | Decrease (Bradycardia) | Muscarinic |

This compound also acts at the neuromuscular junction, where it stimulates nicotinic receptors. researchgate.net In the frog rectus abdominis muscle preparation, it produces a contracture, a sustained muscle contraction, which is a typical response to nicotinic agonists in this tissue. researchgate.netijpp.combioline.org.brbioline.org.br However, in the rat phrenic nerve-diaphragm preparation, it has been suggested that the potential formation and release of this compound as a false transmitter does not impair neuromuscular transmission. researchgate.nettohoku.ac.jp The dose-response curves for this compound are shifted to the right by the nicotinic antagonist (+)-tubocurarine, confirming its action at nicotinic receptors. researchgate.net

Cardiovascular System Regulation (e.g., Rat Blood Pressure, Heart Rate)

Central Nervous System Modulation in Animal Models

Beyond its peripheral effects, this compound has been shown to influence the central nervous system.

Research indicates that this compound can be taken up into synaptic vesicles in mammalian cerebral cortical preparations, suggesting it can act as a "false transmitter" within the central nervous system. berkeley.edu This implies that it can be stored in and potentially released from cholinergic nerve terminals, thereby influencing cholinergic neurotransmission. Studies on acetylcholine turnover rates in various brain regions, such as the hippocampus, caudate nucleus, and cortex, have shown that these rates can be modulated by various factors and are correlated with behavioral differences. nih.govnih.govplos.orgbjournal.org While direct studies on this compound's effect on turnover rates are limited, its role as a false transmitter suggests it could alter the dynamics of acetylcholine synthesis and release in these key brain areas.

Brain Regions with Malleable Acetylcholine Turnover Rates

| Brain Region | Associated Cognitive Functions |

|---|---|

| Hippocampus | Learning and Memory |

| Caudate Nucleus | Motor Control, Procedural Learning |

| Frontal-Parietal Cortex | Attention, Executive Functions |

The cholinergic system is fundamentally involved in learning, memory, and attention. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Pharmacological manipulation of cholinergic receptors is known to affect performance in a variety of behavioral tasks in animal models. nih.gov Given that this compound acts as a cholinergic agonist and can be taken up into central cholinergic nerve terminals, it is plausible that it could influence cognitive processes. By acting as a false transmitter, it could modulate the cholinergic signaling that underpins the encoding of new memories and attentional focus. However, specific behavioral studies detailing the effects of this compound on learning, memory, and attention in animal models are not extensively documented in the provided search results.

Modulation of Neuronal Network Activity and Oscillations in Brain Slice Preparations

Detailed research specifically investigating the effects of this compound on neuronal network activity and oscillations in brain slice preparations is not extensively documented in the available scientific literature. However, the actions of other cholinergic agonists in such preparations have been widely studied, providing a framework for understanding how cholinomimetic compounds, in general, influence neural circuits.

Brain slice preparations are a cornerstone of in vitro electrophysiology, allowing for the detailed study of neuronal properties and network phenomena in a preserved, albeit isolated, section of brain tissue. researchgate.netre-place.be These preparations maintain the local cellular architecture, making them suitable for investigating how neurotransmitters and modulators shape network-level activities like synchronous oscillations. re-place.befrontiersin.org

Neuronal oscillations, which are rhythmic patterns of electrical activity generated by synchronized neuronal populations, are fundamental to various cognitive functions. frontiersin.orgfrontiersin.orgnih.gov The cholinergic system, through the action of acetylcholine (ACh), is a key regulator of these oscillations, particularly in brain regions like the hippocampus and neocortex. frontiersin.orgnih.gov Cholinergic agonists, such as carbachol (B1668302), are frequently used in brain slice studies to mimic the effects of ACh. These agonists have been shown to induce or modulate various oscillatory frequencies, including theta (4-12 Hz) and gamma (30-100 Hz) rhythms. frontiersin.org For instance, the application of carbachol to hippocampal slices can generate theta-frequency oscillations, which are crucial for learning and memory processes. frontiersin.org

The modulation of network activity by cholinergic agonists is mediated by their interaction with both muscarinic and nicotinic acetylcholine receptors located on various types of neurons, including principal excitatory cells and inhibitory interneurons. nih.govnih.gov Activation of these receptors can alter neuronal excitability, modify synaptic transmission, and ultimately reconfigure the dynamics of the entire network, leading to changes in oscillatory patterns. frontiersin.orgnih.gov While these findings illustrate the profound impact of the cholinergic system on neuronal network function, direct evidence detailing the specific actions of this compound within this context remains to be established through dedicated research.

Role in Autonomic Regulation within the Central Nervous System (e.g., Spinal Cholinergic Pathways)

The central nervous system (CNS) plays a critical role in regulating the autonomic nervous system, which controls involuntary bodily functions. tmc.edumhmedical.com Cholinergic pathways within the CNS, including those in the spinal cord, are integral to this regulation. nih.govnih.gov These pathways utilize acetylcholine to transmit signals that influence autonomic outputs, such as blood pressure and heart rate. jneurosci.org

This compound has been identified as a "false neurotransmitter" within cholinergic systems. This term refers to a substance that can be taken up and released by neurons like the endogenous neurotransmitter (acetylcholine) but may have different or weaker actions at the postsynaptic receptors. Research has explored the role of spinal cholinergic pathways in mediating autonomic responses, such as changes in blood pressure.

A study investigating the expression of morphine withdrawal symptoms in rats examined the role of spinal cholinergic pathways in autonomic regulation. jneurosci.org The research cited a 1981 study by Buccafusco and Aronstam that specifically characterized the actions of this compound as a false neurotransmitter. jneurosci.org In the primary study, the intrathecal administration of the cholinergic agonist carbachol was shown to produce a significant increase in mean arterial pressure (MAP), an effect mediated by spinal cholinergic mechanisms. jneurosci.org While the study did not present new data on this compound itself, its reference to prior work suggests that this compound interacts with the same systems that regulate autonomic functions at the spinal level.

The spinal cord contains a proprietary cholinergic system that is intrinsic to it. nih.govnih.gov This system modulates the activity of motor neurons and preganglionic neurons of the autonomic nervous system. nih.gov Pharmacological stimulation of these spinal cholinergic receptors can evoke significant autonomic responses, highlighting their importance in central autonomic control. jneurosci.org The actions of compounds like this compound within these specific pathways contribute to the broader understanding of how the central nervous system orchestrates autonomic function.

| Compound | Experimental Model | Key Finding | Reference |

| Carbachol | Conscious, freely moving rats | Intrathecal administration (1 µg) increased mean arterial pressure by 32 mm Hg. | jneurosci.org |

| Neostigmine | Conscious, freely moving rats | Intrathecal administration (5 µg) increased mean arterial pressure by 45 mm Hg. | jneurosci.org |

| This compound | N/A (Cited Work) | Characterized as a false cholinergic neurotransmitter. | jneurosci.org |

Advanced Methodologies for Acetylpyrrolidinecholine Research

Quantitative and Qualitative Analytical Techniques

The accurate measurement of acetylpyrrolidinecholine in various biological matrices is fundamental to understanding its pharmacokinetics and distribution. Gas and liquid chromatography, often coupled with mass spectrometry, are the gold standards for this purpose.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. thermofisher.com When coupled with a mass spectrometer (MS), the resulting GC-MS system offers highly specific and sensitive identification and quantification of substances within a sample. thermofisher.comwikipedia.org The GC separates components of a mixture based on their physical and chemical properties as they pass through a capillary column, while the MS provides detailed structural information by ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio. etamu.edu

In the context of this compound research, GC-MS serves as a robust method for its detection in biological samples. acs.org Although high temperatures in the GC injection port can sometimes lead to thermal degradation of molecules, the technique is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org The process involves vaporizing the sample, separating its components on a column, and then detecting them with a mass spectrometer. etamu.edu This allows for the analysis of even minute amounts of a substance. wikipedia.org

| Parameter | Description |

| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. |

| Sample Type | Biological fluids and tissue extracts after appropriate derivatization to increase volatility. |

| Detection | Mass spectrometer identifies compounds based on their unique mass spectrum. |

| Application | Quantification of this compound levels in preclinical research. |

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate components of a mixture dissolved in a liquid solvent. mpi-bremen.de When paired with mass spectrometry (LC-MS), it becomes an exceptionally sensitive and selective technique for analyzing a wide array of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for many natural and synthetic molecules. wikipedia.orgnih.gov The HPLC separates compounds based on their interactions with a stationary phase in a column, and the MS then provides mass and structural information for identification and quantification. mpi-bremen.de

For the analysis of this compound and related cholinergic compounds, LC-MS/MS (tandem mass spectrometry) is a particularly powerful approach. nih.gov This method allows for the rapid and highly sensitive measurement of acetylcholine (B1216132) and its analogs in samples such as brain dialysates. nih.gov The technique can be optimized for high-throughput screening, enabling the simultaneous measurement of multiple analytes. psychogenics.com The use of ultra-performance liquid chromatography (UPLC) can further enhance the speed and resolution of separation compared to conventional HPLC. measurlabs.com

| Parameter | Description |

| Principle | Separation of compounds in a liquid mobile phase as they pass through a solid stationary phase, followed by mass-based detection. mpi-bremen.de |

| Sample Type | Aqueous samples, biological fluids (e.g., plasma, urine), and tissue homogenates. nih.gov |

| Detection | Mass spectrometer (often tandem MS/MS) provides high selectivity and sensitivity. nih.gov |

| Application | Profiling of this compound and its metabolites in complex biological samples. nih.gov |

Microdialysis is an invaluable in vivo sampling technique that allows for the continuous monitoring of extracellular concentrations of neurochemicals in specific brain regions of awake, behaving animals. nih.govnih.gov The method involves implanting a small, semi-permeable probe into the target tissue. amuzainc.com A physiological solution (perfusate) is slowly pumped through the probe, allowing endogenous substances from the extracellular fluid, such as neurotransmitters, to diffuse across the membrane and be collected for analysis. amuzainc.comnih.gov

This technique is extensively used to study the release of acetylcholine and can be adapted for this compound research to monitor its extracellular levels and effects on neurotransmitter dynamics in real-time. nih.govnih.gov The collected dialysate samples are typically analyzed using highly sensitive methods like HPLC with electrochemical detection or LC-MS/MS. nih.govresearchgate.net Microdialysis can also be used in reverse to deliver substances to a specific brain region. nih.gov Specialized probes and procedures, such as push-pull microdialysis, can be employed for the recovery of larger molecules. psychogenics.com

| Feature | Description |

| Technique | In vivo sampling of the extracellular space in tissues like the brain. nih.gov |

| Probe | A catheter with a semi-permeable membrane at the tip. amuzainc.com |

| Principle | Passive diffusion of molecules from the extracellular fluid into a perfusate. nih.gov |

| Application | Real-time monitoring of neurotransmitter levels, including acetylcholine and its analogs, in specific brain regions of freely moving animals. psychogenics.comnih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Radioligand Binding Assays for Receptor Profiling and Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for characterizing receptor populations and determining the affinity of a compound for specific receptors. nih.gov These assays utilize a radiolabeled ligand (a molecule that binds to a receptor) to quantify the number of receptors (Bmax) and their affinity (Kd) for the ligand in a given tissue preparation. nih.gov

In the study of this compound, these assays are crucial for profiling its binding to various subtypes of muscarinic and nicotinic acetylcholine receptors. nih.govnih.gov Competition binding assays, where the ability of an unlabeled compound (like this compound) to displace a specific radioligand is measured, are used to determine the compound's inhibitory constant (Ki), which reflects its binding affinity. nih.gov Such assays can be performed on membranes from cells expressing specific receptor subtypes or on tissue homogenates. eurofins.comdiscoverx.com The data generated helps to establish the selectivity profile of this compound and to understand its structure-activity relationships.

Table: Representative Data from Radioligand Binding Assays This table contains illustrative data to demonstrate the typical output of these assays.

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |

|---|---|---|

| Muscarinic M₁ | [³H]Pirenzepine | 150 |

| Muscarinic M₂ | [³H]AF-DX 384 | 25 |

| Muscarinic M₃ | [³H]4-DAMP | 200 |

| Muscarinic M₄ | [³H]NMS | 80 |

| Nicotinic α₄β₂ | [³H]Epibatidine | >10,000 |

Electrophysiological Recording Techniques (In Vitro and In Vivo Animal Models)

Electrophysiology provides a direct, functional measure of a compound's effect on the electrical properties of neurons and other excitable cells. nih.gov These techniques can be applied in vitro (e.g., in brain slices) or in vivo (in anesthetized or freely moving animals) to assess how this compound modulates neuronal firing, synaptic transmission, and ion channel function. frontiersin.orgmdpi.com

Common techniques include:

Patch-clamp recording: This high-resolution method allows the recording of ionic currents through single channels or across the entire cell membrane (whole-cell recording). mdpi.com It can be used to study the direct effects of this compound on specific ion channels activated by muscarinic or nicotinic receptors.

Extracellular recording: This technique records the firing activity (action potentials) of one or more neurons in a specific brain region. It is used to determine whether this compound has an excitatory or inhibitory effect on neuronal populations. frontiersin.org

Juxtacellular labeling: This method combines extracellular recording with subsequent labeling of the recorded neuron, allowing for the correlation of its electrophysiological properties with its morphology and location. digitimer.com

These techniques are essential for elucidating the physiological consequences of this compound's interaction with its receptor targets. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used to investigate and predict the interactions between molecules at an atomic level. sydney.edu.au These in silico methods complement experimental approaches by providing insights into the structural basis of a compound's activity. journalirjpac.comsapub.org

Molecular docking is a key computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when it binds to a receptor. nih.govnih.gov By using the three-dimensional structures of target receptors, such as muscarinic and nicotinic subtypes, docking simulations can identify key amino acid residues involved in the binding interaction and estimate the binding energy. plos.orgmdpi.com This information is valuable for understanding receptor selectivity and for the rational design of new molecules with improved pharmacological profiles. chemrxiv.org Molecular dynamics simulations can further explore the conformational changes in the receptor upon ligand binding. plos.org

Table: Key Aspects of Molecular Modeling in this compound Research

| Modeling Technique | Purpose | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of this compound at the receptor's active site. nih.gov | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), prediction of binding energy, and understanding receptor subtype selectivity. plos.org |

| Molecular Dynamics | Simulates the movement of the ligand-receptor complex over time. | Reveals the stability of the binding pose and conformational changes in the receptor induced by this compound binding. |

| QSAR Modeling | Relates chemical structure to biological activity. | Predicts the activity of new this compound analogs based on their structural features. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its receptor at an atomic level. These methods are crucial for understanding the binding modes and the conformational changes that trigger a biological response.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, MD simulations are employed to study the behavior of the ligand-receptor complex over time. For instance, MD simulations have been performed on models of the m3-muscarinic receptor in its free, agonist-bound, and antagonist-bound forms. nih.gov These simulations provide a comparative analysis of the structural and dynamic perturbations induced by different types of ligands. nih.gov By observing the trajectory of atoms and molecules over a simulated period, researchers can infer the mechanism of receptor activation. nih.gov The analysis of minimized average ligand-receptor complexes can yield interaction energies that correlate well with the experimentally determined pharmacological affinities of the ligands. nih.gov

A key outcome of these simulations is the validation of 3D receptor models and the elucidation of how ligand binding or mutations induce receptor activation. nih.gov This computational approach allows for a detailed examination of the structural rearrangements within the receptor's transmembrane helices upon agonist binding. nih.gov

Table 1: Application of Molecular Dynamics Simulations in Muscarinic Receptor Research

| Simulation Aspect | Description | Relevance to this compound Research |

| System Studied | Models of the rat m3-muscarinic seven-helix-bundle receptor in free, agonist-bound, and antagonist-bound states. nih.gov | Provides a framework for simulating how this compound, as a muscarinic agonist, interacts with its target receptor. |

| Methodology | Comparative structural and dynamics analysis to understand perturbations induced by ligands. nih.gov | Allows for the prediction of specific conformational changes in the muscarinic receptor upon binding of this compound. |

| Key Findings | Correlation between interaction energies from minimized complexes and pharmacological affinities; validation of 3D receptor models. nih.gov | Enables the prediction of this compound's binding affinity and efficacy, guiding further experimental studies. |

| Goal | To understand the molecular mechanism of ligand-induced receptor activation. nih.gov | Helps to elucidate the precise atomic-level events that occur when this compound activates the muscarinic receptor. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies that provide mechanistic insights by correlating a compound's chemical structure with its biological activity. unimore.it

QSAR analysis establishes a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their potencies. For muscarinic ligands, 3D-QSAR studies have been conducted using methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net In one such study on a set of muscarinic agonists, both steric and electrostatic fields were found to be relevant descriptors for predicting activity at the M3 receptor subtype. researchgate.net Theoretical QSAR models have been developed for heterogeneous M1-muscarinic ligands that can successfully discriminate between antagonists, partial agonists, and full agonists, providing a valuable tool for designing new compounds with predictable pharmacological effects. aip.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. taylorfrancis.com This concept originated from early studies on muscarinic receptors. taylorfrancis.com A pharmacophore model for a muscarinic agonist typically includes key features like a positively charged amine, a hydrogen bond acceptor, and hydrophobic regions. rsc.orgresearchgate.net These models can be derived either from a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). wiley.com Once established, a pharmacophore can be used as a 3D query to search large chemical databases for novel compounds that match the required features, potentially identifying new and structurally diverse muscarinic ligands. researchgate.net

Table 2: Key Pharmacophoric Features for Muscarinic Receptor Ligands

| Pharmacophoric Feature | Description | Significance | Source |

| Positive Ionizable Group | Typically a tertiary or quaternary amine. | Essential for the initial electrostatic interaction with a conserved aspartate residue in the receptor's binding pocket. | rsc.org |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., ester carbonyl oxygen) capable of accepting a hydrogen bond. | Forms crucial hydrogen bonds with amino acid residues (e.g., tyrosine, serine) in the binding site, contributing to affinity and stability. researchgate.net | rsc.orgresearchgate.net |

| Hydrogen Bond Donor | An atom capable of donating a hydrogen bond. | Can be important for specific interactions with the receptor, enhancing binding affinity. researchgate.net | rsc.orgresearchgate.net |

| Hydrophobic/Aromatic Rings | Nonpolar groups that engage in van der Waals or hydrophobic interactions. | Occupy hydrophobic pockets within the receptor, contributing to ligand binding and selectivity. researchgate.net | researchgate.netresearchgate.net |

Advanced Imaging Techniques for Subcellular Localization and Dynamic Studies (Preclinical)

Advanced in vivo imaging techniques are essential for studying the distribution, target engagement, and pharmacodynamics of compounds in a complete biological system. mit.edu These non-invasive methods allow for the real-time, quantitative visualization of biological processes at the molecular level within small-animal models, bridging the gap between in vitro discoveries and clinical applications. nih.gov

For a compound like this compound, these preclinical imaging modalities would be invaluable for subcellular localization and dynamic studies. To be imaged, the compound would first need to be labeled with a suitable tracer, such as a radioisotope for nuclear imaging or a fluorescent tag for optical imaging.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear medicine techniques that can track the biodistribution of a radiolabeled compound throughout the body. nih.gov By labeling this compound with a positron-emitting (e.g., Carbon-11) or gamma-emitting isotope, researchers could quantify its uptake in specific organs, particularly the brain, and measure its binding to muscarinic receptors in real-time.

Magnetic Resonance Imaging (MRI) offers high-resolution anatomical images, providing a structural context for functional data. bruker.com While not as sensitive as PET or SPECT for tracer studies, functional MRI (fMRI) could be used to map the downstream effects of this compound on neural activity in specific brain circuits.

Optical Imaging , including bioluminescence and fluorescence imaging, is another modality well-suited for preclinical studies, offering high sensitivity. bruker.com If a fluorescently labeled version of this compound were developed, it could be used to visualize its accumulation and interaction at a cellular or even subcellular level in tissues, depending on the imaging setup.

The integration of these advanced imaging techniques, often in multimodal systems (e.g., PET/CT or PET/MR), provides a comprehensive picture of a compound's in vivo behavior. nih.gov This allows for the non-invasive and longitudinal assessment of target engagement and pharmacological effects, which is critical for optimizing new therapeutic agents.

Table 3: Preclinical Imaging Modalities for Studying this compound

| Imaging Modality | Principle | Potential Application for this compound | Advantages | Limitations |

| PET/SPECT | Detects gamma rays emitted by a radiolabeled tracer. nih.gov | Quantify brain uptake, receptor occupancy, and whole-body biodistribution of labeled this compound. | High sensitivity, quantitative. nih.gov | Lower spatial resolution, requires radiolabeling. |

| MRI/fMRI | Uses magnetic fields and radio waves to create detailed images of organs and tissues. bruker.com | Provide high-resolution anatomical context; map changes in brain activity following administration. | Excellent spatial resolution, no ionizing radiation. nih.gov | Lower sensitivity for molecular probes, indirect measure of function. |

| Optical Imaging (Fluorescence) | Detects light emitted from fluorescent probes. bruker.com | Visualize cellular and subcellular distribution in tissue slices or superficial tissues in vivo. | High sensitivity, cost-effective. bruker.com | Limited tissue penetration, requires fluorescent labeling. |

| Hybrid Imaging (e.g., PET/CT) | Combines functional data from PET with anatomical data from CT. nih.gov | Precisely localize this compound accumulation (PET) within specific anatomical structures (CT). | Combines strengths of both modalities. nih.gov | Higher cost and complexity. |

Comparative Analysis and Foundational Translational Relevance Preclinical Focus

Comparative Pharmacological Profile of Acetylpyrrolidinecholine with Endogenous Acetylcholine (B1216132)

This compound, an analogue of acetylcholine (ACh), has been a subject of pharmacological investigation to understand its properties as a "false transmitter" at cholinergic synapses. researchgate.netberkeley.edu Preclinical studies on various tissue preparations have demonstrated that while it mimics the actions of acetylcholine, it does so with lower potency. researchgate.net

Research conducted on the guinea-pig ileum, rat blood pressure, and frog rectus abdominis muscle revealed that this compound is consistently 3 to 5 times less potent than the endogenous neurotransmitter, acetylcholine. researchgate.net Despite this reduced potency, the dose-response curves for this compound are shifted to the right in a parallel manner by classic cholinergic antagonists like atropine (B194438) (a muscarinic antagonist) and (+)-tubocurarine (a nicotinic antagonist). researchgate.net This indicates that this compound acts specifically on both muscarinic and nicotinic receptors, the same primary targets as acetylcholine. researchgate.net The dissociation constants for these antagonists when tested against this compound as the agonist were not different from those obtained using acetylcholine, further confirming that it binds to the same receptor sites. researchgate.net

Interestingly, the effects of the acetylcholinesterase inhibitor eserine are more pronounced in potentiating the action of acetylcholine than that of this compound. researchgate.net This suggests a potential difference in how the two compounds are hydrolyzed by acetylcholinesterase, a key enzyme responsible for terminating cholinergic signals in the synapse. wikipedia.org

The precursor to this compound, pyrrolidinecholine, is itself a very weak agonist on the guinea-pig ileum. researchgate.net This highlights the necessity of the acetyl group for significant cholinergic activity, a feature shared with acetylcholine, which is synthesized from choline (B1196258) and acetyl-CoA. wikipedia.org

Table 1: Comparative Potency of this compound vs. Acetylcholine

| Compound | Relative Potency to Acetylcholine | Receptor Targets | Effect of Antagonists (Atropine, (+)-tubocurarine) | Source |

|---|---|---|---|---|

| This compound | 3-5 times less potent | Muscarinic and Nicotinic Receptors | Parallel rightward shift of dose-response curve | researchgate.net |

| Acetylcholine | Baseline (1x) | Muscarinic and Nicotinic Receptors | Antagonized | researchgate.netwikipedia.org |

Implications of False Cholinergic Transmitter Mechanisms for Understanding Cholinergic System Homeostasis and Dysregulation in Preclinical Models

The study of false transmitters like this compound offers a unique preclinical tool to investigate the resilience and adaptability of the cholinergic system. unifr.ch The cholinergic system is crucial for maintaining homeostasis in numerous physiological processes, including cognitive function, autonomic control, and immune response. frontiersin.orgfrontiersin.orgsetpointmedical.com Dysregulation of this system is implicated in various pathological conditions. frontiersin.orgnih.gov

In preclinical models, the introduction of a precursor like pyrrolidinecholine leads to the synthesis and release of this compound, a less effective neurotransmitter. researchgate.netunifr.ch This effectively "dilutes" the physiological signal at cholinergic synapses, creating a state of functional cholinergic deficit without causing overt neurotoxicity or receptor blockade. This model allows researchers to study the compensatory mechanisms that neurons employ to maintain homeostasis in the face of reduced signaling efficiency. nih.govpnas.org

For example, the nervous system might respond to the chronic presence of a false transmitter by upregulating receptor density or sensitivity, or by increasing the synthesis and release of the transmitter (both false and endogenous) to overcome the signaling deficit. nih.gov Studying these adaptive changes provides insight into the mechanisms of homeostatic synaptic plasticity. nih.govpnas.org

Conversely, these false transmitter models can also be used to understand how cholinergic dysregulation contributes to disease states. By creating a subtle, sustained impairment in cholinergic transmission, researchers can observe how this impacts complex processes like learning, memory, and autonomic stability. nih.gov For instance, a persistent reduction in cholinergic tone, as mimicked by a false transmitter, is a hallmark of the "cholinergic hypothesis" of Alzheimer's disease. nih.gov Therefore, this compound and similar agents serve as valuable probes in preclinical studies to explore the boundaries of cholinergic homeostasis and the consequences of its failure, paving the way for a better understanding of neurological and psychiatric disorders. berkeley.edujneurosci.org

Future Directions and Unanswered Questions in Acetylpyrrolidinecholine Research

Elucidation of Complete Metabolic Pathways and Enzymatic Biotransformation In Vivo

There is currently no available scientific literature detailing the complete metabolic pathways of acetylpyrrolidinecholine in vivo. The specific enzymes responsible for its biotransformation, the nature of its metabolites, and the kinetics of these processes have not been documented. While early studies suggested it is a substrate for cholinesterase, the full enzymatic cascade involved in its breakdown and clearance remains unelucidated. researchgate.net

Investigation of Long-Term Neurobiological Effects and Adaptations in Advanced Animal Models

Scientific studies on the long-term neurobiological effects of this compound administration in advanced animal models are not available. Research has not progressed to the stage of examining chronic exposure and its potential impact on neuronal plasticity, receptor density, or behavioral adaptations. Initial pharmacological studies were acute in nature, focusing on immediate physiological responses such as effects on blood pressure. researchgate.net

Exploration of Novel Receptor Subtype Selectivity and Allosteric Binding Sites

While foundational research indicated that this compound acts on both muscarinic and nicotinic receptors, there is no specific information regarding its selectivity for various receptor subtypes (e.g., M1-M5 or different nicotinic subunit combinations). researchgate.net Furthermore, the concept of allosteric modulation of cholinergic receptors is a more recent area of investigation, and as such, there are no studies exploring potential allosteric binding sites for this compound.

Application in Novel Preclinical Disease Models to Dissect Fundamental Cholinergic Contributions to Pathophysiology

There is no evidence in the available literature of this compound being used in novel preclinical disease models. Its application to investigate the fundamental contributions of the cholinergic system to specific pathophysiologies, such as Alzheimer's disease, schizophrenia, or other neurological and psychiatric disorders, has not been a subject of published research. The role of the broader cholinergic system in disease is an active area of study, but this compound itself has not been utilized as a specific tool in these investigations. scispace.comacs.orgberkeley.edudntb.gov.ua

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for quantifying Acetylpyrrolidinecholine in biological matrices?

- Methodological Answer : Use colorimetric or fluorometric assays optimized for choline-containing compounds. Key steps include:

- Preparing a master mix of reagents (e.g., enzyme solutions, buffers) to ensure consistency across replicates .

- Running samples and standards in duplicate to minimize variability, with adjustments for sample dilution if signals exceed the standard curve range .

- Generating fresh standard curves for each experiment to account for reagent lot variability .

- Technical Considerations : Maintain reagents and samples on ice to preserve stability, and equilibrate all materials to room temperature before use to avoid temperature-induced assay drift .

Q. How should researchers address background interference when measuring this compound in lipid-rich samples?

- Methodological Answer :

- Include background control wells containing samples treated with choline oxidase inhibitors to isolate non-specific signals .

- Subtract background values from sample readings post-assay, particularly in tissues with endogenous phosphatidylcholine or free choline .

- Pre-treat samples with lipid removal agents (e.g., organic solvents) or use solid-phase extraction to reduce matrix effects .

Q. What statistical practices are essential for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Perform a minimum of two technical replicates per sample to assess intra-assay variability .

- Apply ANOVA or t-tests for comparing groups, ensuring normality assumptions are met via Shapiro-Wilk testing .

- Report results with confidence intervals (e.g., 95% CI) and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How can researchers optimize detection limits for this compound in low-abundance cellular models?

- Methodological Answer :

- Pre-concentrate samples via lyophilization or centrifugal filtration, ensuring compatibility with assay buffers .

- Use fluorometric detection (if available) for enhanced sensitivity over colorimetric methods .

- Validate results with orthogonal techniques (e.g., LC-MS) to confirm specificity .

Q. What strategies resolve contradictory findings in this compound bioavailability across in vitro vs. in vivo studies?

- Methodological Answer :

- Conduct dose-response studies in both systems to identify saturation thresholds or metabolic clearance differences .

- Compare pharmacokinetic parameters (e.g., AUC, Cmax) using species-specific physiological models .

- Evaluate tissue-specific uptake via radiolabeled tracers or imaging modalities .

Q. How should experimental designs be structured to investigate this compound's role in neurodegenerative pathways?

- Methodological Answer :

- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, such as assessing acetyltransferase activity in neuronal cultures under oxidative stress .

- Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to define endpoints (e.g., "Does this compound supplementation improve synaptic density in Aβ-exposed neurons over 14 days?") .

- Include sham-treated controls and blinded outcome assessments to mitigate bias .

Q. What computational tools are suitable for modeling this compound's interactions with lipid bilayers?

- Methodological Answer :

- Employ molecular dynamics simulations (e.g., GROMACS) parameterized with force fields like CHARMM36 to predict membrane insertion energetics .

- Validate in silico findings with experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis & Reporting

Q. How should researchers handle non-linear standard curves in this compound assays?

- Methodological Answer :

- Fit data using four-parameter logistic (4PL) regression instead of linear models to capture sigmoidal relationships .

- Exclude outlier points via Grubbs' test and re-run assays if R<sup>2</sup> < 0.98 .

Q. What guidelines ensure rigorous reporting of this compound studies for peer review?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.